[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester
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Overview
Description
DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a 2-(diphenylamino)-2-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE typically involves the reaction of diisopropyl phosphite with 2-(diphenylamino)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to interfere with phosphate-dependent processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
Diisopropyl methylphosphonate: Contains a methyl group instead of the 2-(diphenylamino)-2-oxoethyl moiety.
Diisopropyl phosphonate: Lacks the 2-(diphenylamino)-2-oxoethyl group.
Uniqueness
DIISOPROPYL [2-(DIPHENYLAMINO)-2-OXOETHYL]PHOSPHONATE is unique due to the presence of the 2-(diphenylamino)-2-oxoethyl moiety, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a broader range of molecular targets and undergo a wider variety of chemical reactions compared to its simpler analogs.
Properties
Molecular Formula |
C20H26NO4P |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphoryl-N,N-diphenylacetamide |
InChI |
InChI=1S/C20H26NO4P/c1-16(2)24-26(23,25-17(3)4)15-20(22)21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI Key |
BMVYNPXYSNERFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(C)C |
Origin of Product |
United States |
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